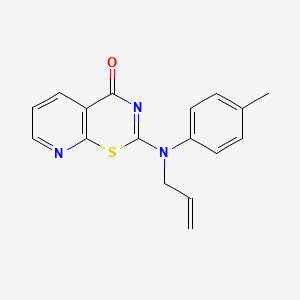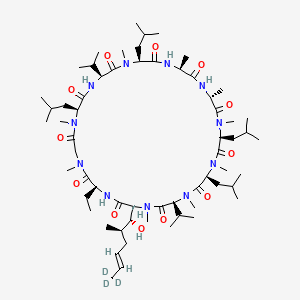![molecular formula C35H62N4O8 B12406168 (3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sporidesmolide V is a cyclodepsipeptide compound isolated from the cultures of the fungus Pithomyces chartarum. It is the most non-polar of the N-methyl analogues belonging to the hexadepsipeptide sporidesmolide complex. The molecular formula of Sporidesmolide V is C35H62N4O8, and it has a molecular weight of 666.89 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sporidesmolide V is typically isolated from cultures of Pithomyces chartarum. The biosynthesis involves the use of D- and L-amino acids, including alloisoleucine, isoleucine, leucine, and two valine sub-units. One of the valines and a leucine are converted to the corresponding valic acid . The compound is purified through repetitive reversed-phase partition chromatography and vacuum sublimation .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Sporidesmolide V. The compound is primarily produced in research laboratories through the cultivation of Pithomyces chartarum and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Sporidesmolide V undergoes various chemical reactions, including hydrolysis and degradation reactions. Acid hydrolysis of Sporidesmolide V yields one mole each of L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine . Mild alkaline hydrolysis produces two sporidesmolic acids with molecular weights of 344 and 358 .
Common Reagents and Conditions
Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid under controlled temperature conditions.
Alkaline Hydrolysis: Involves the use of sodium hydroxide or potassium hydroxide under mild conditions.
Major Products Formed
Acid Hydrolysis: L-valine, D-leucine, D-alloisoleucine, and L-N-methylleucine.
Alkaline Hydrolysis: Sporidesmolic acids with molecular weights of 344 and 358.
Wissenschaftliche Forschungsanwendungen
Sporidesmolide V has several potential applications in scientific research, although its biological activity has not been extensively investigated. Some of the areas where Sporidesmolide V could be applied include:
Chemistry: As a model compound for studying cyclodepsipeptides and their chemical properties.
Biology: Investigating the biosynthesis pathways of cyclodepsipeptides in fungi.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the development of new materials or as a biochemical tool
Wirkmechanismus
The exact mechanism of action of Sporidesmolide V is not well understood. it is known to interact with various molecular targets due to its cyclodepsipeptide structure. The compound likely exerts its effects through interactions with proteins and enzymes, potentially disrupting normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Sporidesmolide V is part of a family of cyclodepsipeptides produced by Pithomyces chartarum. Similar compounds include:
- Sporidesmolide I
- Sporidesmolide II
- Sporidesmolide III
- Sporidesmolide IV
Sporidesmolide V is unique due to its higher molecular weight and the presence of specific amino acid residues such as D-alloisoleucine .
Eigenschaften
Molekularformel |
C35H62N4O8 |
|---|---|
Molekulargewicht |
666.9 g/mol |
IUPAC-Name |
15-butan-2-yl-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C35H62N4O8/c1-14-23(12)28-31(41)36-24(15-18(2)3)34(44)46-26(17-20(6)7)30(40)37-27(21(8)9)33(43)39(13)25(16-19(4)5)35(45)47-29(22(10)11)32(42)38-28/h18-29H,14-17H2,1-13H3,(H,36,41)(H,37,40)(H,38,42) |
InChI-Schlüssel |
FUGMHZCDRCPQDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)C(C)C)CC(C)C)C)C(C)C)CC(C)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


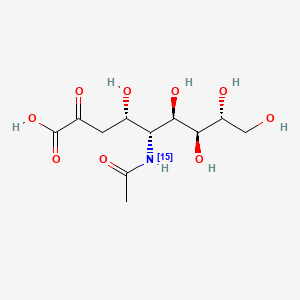

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
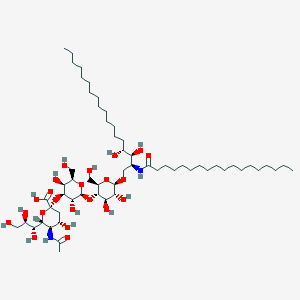
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

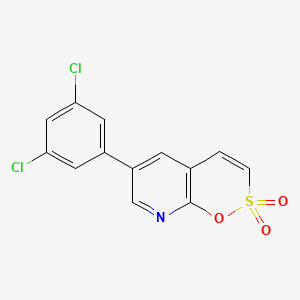
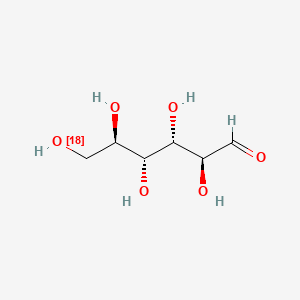
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)

